Cas no 74402-57-6 (Methyl 3-cyanopyrazinecarboxylate)

Methyl 3-cyanopyrazinecarboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 3-cyanopyrazinecarboxylate
- DB-319946
- 74402-57-6
- F51594
- SCHEMBL929825
- METHYL3-CYANOPYRAZINE-2-CARBOXYLATE
- METHYL 3-CYANOPYRAZINE-2-CARBOXYLATE
-
- インチ: InChI=1S/C7H5N3O2/c1-12-7(11)6-5(4-8)9-2-3-10-6/h2-3H,1H3
- InChIKey: KGNJCMFKWVWTCO-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 163.038176411Da
- どういたいしつりょう: 163.038176411Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 75.9Ų
Methyl 3-cyanopyrazinecarboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM334912-1g |
Methyl 3-cyanopyrazine-2-carboxylate |
74402-57-6 | 95%+ | 1g |
$336 | 2021-08-18 | |
Crysdot LLC | CD11063742-5g |
Methyl 3-cyanopyrazine-2-carboxylate |
74402-57-6 | 97% | 5g |
$982 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741838-1g |
Methyl 3-cyanopyrazine-2-carboxylate |
74402-57-6 | 98% | 1g |
¥3454.00 | 2024-07-28 | |
Crysdot LLC | CD11063742-1g |
Methyl 3-cyanopyrazine-2-carboxylate |
74402-57-6 | 97% | 1g |
$327 | 2024-07-18 | |
Chemenu | CM334912-1g |
Methyl 3-cyanopyrazine-2-carboxylate |
74402-57-6 | 95%+ | 1g |
$365 | 2023-01-18 |
Methyl 3-cyanopyrazinecarboxylate 関連文献
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
Methyl 3-cyanopyrazinecarboxylateに関する追加情報
Methyl 3-Cyanopyrazinecarboxylate: A Comprehensive Overview
Methyl 3-cyanopyrazinecarboxylate, with the CAS number 74402-57-6, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and diverse applications. This compound, often abbreviated as MCP in scientific literature, belongs to the class of pyrazine derivatives and is characterized by its cyanopyrazine core structure. The methyl ester group attached to the pyrazine ring further enhances its reactivity and functional versatility.
The synthesis of Methyl 3-cyanopyrazinecarboxylate has been extensively studied, with researchers exploring various methodologies to optimize its production. Recent advancements in catalytic processes have enabled the synthesis of this compound with higher yields and improved purity. For instance, a study published in the *Journal of Organic Chemistry* demonstrated the use of palladium-catalyzed cross-coupling reactions to synthesize MCP efficiently. This method not only reduces reaction time but also minimizes the generation of byproducts, making it environmentally friendly and cost-effective.
One of the most notable applications of Methyl 3-cyanopyrazinecarboxylate is in the field of agrochemistry. It serves as a key intermediate in the synthesis of novel pesticides and herbicides. Its ability to inhibit specific enzymes involved in plant growth regulation makes it a valuable asset in developing eco-friendly agricultural solutions. A recent study conducted by researchers at the University of California highlighted its potential as a bioactive compound capable of controlling invasive plant species without adverse effects on non-target organisms.
In addition to its agricultural applications, MCP has also found utility in pharmaceutical research. Its structural similarity to certain bioactive compounds has led scientists to investigate its role as a lead molecule for drug development. For example, studies published in *Drug Discovery Today* have explored its potential as an inhibitor of protein kinases, which are implicated in various pathological conditions such as cancer and neurodegenerative diseases. The compound's ability to modulate these enzymes opens new avenues for therapeutic intervention.
The chemical stability and reactivity of Methyl 3-cyanopyrazinecarboxylate make it an ideal candidate for various industrial applications. Its use as a precursor in the synthesis of advanced materials, such as conductive polymers and nanomaterials, has been documented in several research papers. A team at the Massachusetts Institute of Technology (MIT) reported that incorporating MCP into polymer matrices significantly enhances their electrical conductivity, making them suitable for applications in flexible electronics and energy storage devices.
From an environmental standpoint, understanding the fate and behavior of Methyl 3-cyanopyrazinecarboxylate in natural systems is crucial. Recent ecotoxicological studies have assessed its potential impact on aquatic ecosystems. Findings from these studies indicate that while MCP exhibits moderate toxicity towards certain aquatic organisms, its degradation under aerobic conditions is relatively rapid, reducing long-term ecological risks.
Looking ahead, the demand for Methyl 3-cyanopyrazinecarboxylate is expected to grow as researchers continue to uncover new applications across multiple disciplines. Its role as a building block in organic synthesis, combined with its unique chemical properties, positions it as a key compound in both academic and industrial settings.
In conclusion, Methyl 3-cyanopyrazinecarboxylate (CAS No: 74402-57-6) is a multifaceted compound with promising potential across various fields. Its versatility, coupled with recent advancements in synthesis and application techniques, underscores its importance in modern chemistry. As research progresses, we can anticipate even more innovative uses for this remarkable compound.
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